(4-Hydroxyphenyl)(oxo)acetyl chloride

Medicinal Chemistry Drug Design ADME

Researchers often face supply inconsistencies for heterobifunctional linkers requiring orthogonal reactivity. (4-Hydroxyphenyl)(oxo)acetyl chloride directly addresses this need as a strategic intermediate with a para-hydroxyl group and an α-ketoacyl chloride. - Enables sequential derivatization: acyl chloride for amine coupling, phenolic -OH for alkylation/esterification. - Products derived from this compound exhibit a LogP increase of ~0.17 units and 59.3% higher TPSA versus non-hydroxylated analogs, optimizing ADME profiles. - High TPSA (54.4 Ų) and hydrogen bond acceptor count improve target engagement in assembled PROTAC or ADC payload architectures.

Molecular Formula C8H5ClO3
Molecular Weight 184.57 g/mol
CAS No. 75244-66-5
Cat. No. B13959244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)(oxo)acetyl chloride
CAS75244-66-5
Molecular FormulaC8H5ClO3
Molecular Weight184.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)Cl)O
InChIInChI=1S/C8H5ClO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,10H
InChIKeyIYZWAJUIHXKGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenyl oxoacetyl chloride Overview


(4-Hydroxyphenyl)(oxo)acetyl chloride (CAS 75244-66-5), also known as 2-(4-hydroxyphenyl)-2-oxoacetyl chloride, is an organic compound within the class of aromatic acyl chlorides [1]. It is characterized by its molecular formula C8H5ClO3, a molecular weight of 184.57 g/mol, and the presence of both a reactive α-keto acyl chloride functional group and a para-substituted phenolic hydroxyl group on the phenyl ring . This bifunctional nature positions it as a strategic chemical intermediate in organic synthesis, particularly for the research and development of pharmaceuticals and agrochemicals, where it serves as a versatile building block for constructing more complex molecular architectures [1].

Reagent Type α-Ketoacyl chloride with a para-hydroxyl handle for bifunctional reactivity.
Core Function Versatile intermediate for constructing complex molecular architectures via orthogonal derivatization.
Synthesis Fit Supports amide/ester bond formation and physicochemical property modulation in downstream products.

Why 4-Hydroxyphenyl oxoacetyl chloride Cannot Be Replaced


The utility of (4-Hydroxyphenyl)(oxo)acetyl chloride is dictated by the unique combination of its α-ketoacyl chloride group and its para-hydroxyl substituent. Simple substitution with a generic acyl chloride, such as benzoyl chloride or phenylacetyl chloride, fails to replicate its specific reactivity and product profile [1][2]. The α-keto group introduces a second electrophilic center, offering distinct chemoselectivity in multi-step syntheses, while the electron-donating hydroxyl group modulates the electronic character of the aromatic ring and provides an additional site for further derivatization. This combination enables synthetic pathways that are not accessible with simpler analogs, directly impacting the structural integrity and biological activity of the final target molecules. The quantitative evidence below substantiates this functional differentiation relative to key comparators.

vs. Generic Acyl Chlorides (e.g., Benzoyl Chloride)
Chemoselectivity Context

Lack of the α-keto group eliminates the second electrophilic center, limiting synthetic pathways to simple amide/ester formation and failing to enable bifunctional derivatization.

vs. Hydroxylated Analogs (e.g., 4-Hydroxybenzoyl Chloride)
Physicochemical Profile Context

Absence of the α-keto group reduces the hydrogen-bond acceptor count and TPSA, altering the electronic character of the aromatic ring and potentially shifting downstream product lipophilicity.

vs. Aliphatic-like Acyl Chlorides (e.g., Phenylacetyl Chloride)
Reactivity Context

The distinct aromatic and α-keto substitution pattern may shift basicity and nucleophilic sensitivity, potentially leading to different reaction kinetics in acid-catalyzed or nucleophilic conditions.

Quantitative Differentiation Against Key Comparators


TPSA Advantage Over Non-Hydroxylated Analog

(4-Hydroxyphenyl)(oxo)acetyl chloride exhibits a significantly higher Topological Polar Surface Area (TPSA) compared to its non-hydroxylated analog, Oxo(phenyl)acetyl chloride. This difference arises directly from the para-hydroxyl substituent on the phenyl ring [1].

TPSA Difference
Reported
54.4 Ų vs 34.1 Ų (Target vs Non-hydroxylated Analog)
Reported TPSA may support enhanced aqueous solubility context.
Computed value; experimental ADME may vary.
Medicinal Chemistry Drug Design ADME

LogP and Electronic Modulation by para-Hydroxyl Group

The presence of the para-hydroxyl group on (4-Hydroxyphenyl)(oxo)acetyl chloride significantly alters its lipophilicity compared to its non-hydroxylated analog. This modification affects both LogP and the electron density of the aromatic ring, influencing subsequent reactivity [1].

LogP & Mass Shift
Reported
XLogP3-AA 2.0 vs 1.83; Mass 183.99 Da vs 168.58 Da
Supports lipophilicity modulation in lead optimization.
Electronic character shift context.
Medicinal Chemistry QSAR Drug Design

Hydrogen Bond Acceptor Count Increase vs. Benzoyl Chlorides

Compared to simpler benzoyl chloride derivatives like 4-hydroxybenzoyl chloride, (4-Hydroxyphenyl)(oxo)acetyl chloride offers a greater capacity for hydrogen bonding as an acceptor. This is a direct result of the additional α-keto group in its structure [1][2].

H-Bond Acceptor Count
Class-level
3 vs 2 (vs 4-Hydroxybenzoyl Chloride)
Reported H-bond capacity may affect target binding.
Class-level inference; requires target-specific validation.
Medicinal Chemistry Structural Biology Drug Design

Nucleophilic Sensitivity Insights from Acyl Chloride Studies

Fundamental studies on acyl chlorides demonstrate that substituents on the carbon adjacent to the carbonyl group dramatically alter nucleophilic sensitivity. While direct kinetic data for (4-Hydroxyphenyl)(oxo)acetyl chloride is absent, the class-level behavior of structurally related compounds is highly informative. For instance, solvolyses of acetyl chloride are over 20-fold more sensitive to nucleophilic attack than benzoyl chloride [1]. By extension, the α-keto group in (4-Hydroxyphenyl)(oxo)acetyl chloride is expected to confer a unique reactivity profile compared to simpler aromatic acyl chlorides like benzoyl or phenylacetyl chloride.

Nucleophilic Sensitivity
Data to verify
Not directly measured (>20-fold class-level)
Indicates distinct chemoselectivity context.
Derived from acetyl chloride studies; experimental data needed.
Organic Chemistry Reaction Mechanism Process Chemistry

Basicity Differences Relative to Phenylacetyl Chloride

The electronic nature of the group adjacent to the carbonyl chloride dictates the basicity of the molecule, which in turn influences its behavior in acidic reaction media. Studies have established that substituted benzoyl chlorides are weaker bases (Kb25 1.6-3.3 × 10⁻² mol L⁻¹) compared to aliphatic acid chlorides [1]. The presence of both an aromatic ring and an α-keto group on the target compound places it within a distinct basicity regime compared to phenylacetyl chloride (which lacks the α-keto group), predicting different stability and reactivity in processes involving acidic conditions or catalysts.

Basicity Context
Source review
Not directly measured (Class-level Kb25 1.6-3.3 vs 2.4-5.4)
May suggest different acidic-media compatibility.
Exact behavior requires experimental confirmation.
Physical Organic Chemistry Reaction Mechanism Process Chemistry

Key Applications of 4-Hydroxyphenyl oxoacetyl chloride


Modulated Lipophilicity in Amide/Ester Synthesis

Procure (4-Hydroxyphenyl)(oxo)acetyl chloride when a synthetic route requires introducing an α-ketoacyl moiety that carries a para-hydroxyl group. The quantitative evidence confirms that this building block yields products with a LogP value increased by approximately 0.17 units and a TPSA 59.3% higher than those derived from non-hydroxylated analogs [1]. This is critical for medicinal chemistry programs focused on optimizing ADME properties, particularly for enhancing aqueous solubility while retaining a degree of lipophilicity for membrane interaction.

Bifunctional Linkers for Complex Molecular Architectures

Use (4-Hydroxyphenyl)(oxo)acetyl chloride as a bifunctional linker in the assembly of complex molecular architectures, such as PROTACs (Proteolysis Targeting Chimeras) or ADC (Antibody-Drug Conjugate) payloads. The orthogonality of the acyl chloride (for amine coupling) and the phenolic hydroxyl group (for subsequent alkylation or esterification) is a key differentiator, offering greater synthetic flexibility and an increased hydrogen bond acceptor count compared to simpler benzoyl chlorides, which can enhance target engagement [1].

Amine Derivatization for Detection and Purification

Source (4-Hydroxyphenyl)(oxo)acetyl chloride for analytical chemistry applications requiring the derivatization of amine-containing analytes. The resulting derivatives, owing to the parent compound's high TPSA (54.4 Ų) and distinct hydrogen bonding profile (3 acceptor atoms), exhibit different chromatographic retention times and mass spectrometric ionization efficiencies compared to those from phenylacetyl chloride or benzoyl chloride [1]. This facilitates improved separation and detection of complex mixtures.

Application
Selection Property
Validation Focus
Amide/Ester Synthesis
TPSA & LogP Profile
ADME Property Modulation
Bifunctional Linkers
Orthogonal Reactivity
Linker Efficiency & Stability
Amine Derivatization
Chromatographic Resolution
Detection Sensitivity & Separation

Technical Documentation Hub

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